

# Amezalpat Demonstrates Superior Objective Response Rates in Advanced Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Amezalpat |           |
| Cat. No.:            | B15542254 | Get Quote |

Amezalpat, an investigational first-in-class oral antagonist of the peroxisome proliferator-activated receptor  $\alpha$  (PPAR $\alpha$ ), has shown a significant improvement in objective response rates (ORR) for patients with advanced hepatocellular carcinoma (HCC) when added to standard-of-care therapy. In a global, randomized Phase 1b/2 clinical trial, the combination of **amezalpat** with atezolizumab and bevacizumab resulted in a confirmed ORR of 30%, more than doubling the 13.3% ORR observed in patients receiving atezolizumab and bevacizumab alone.[1][2][3] [4][5][6][7]

These promising results have led to the FDA granting Fast Track and Orphan Drug Designations for **amezalpat** in the treatment of HCC.[1][6][8][9] The data suggests that **amezalpat**'s unique mechanism of targeting tumor cell metabolism and modulating the tumor microenvironment may provide a new therapeutic avenue for this challenging disease.[1][4][8] [9][10][11]

# **Comparative Analysis of Objective Response Rates**

The pivotal data for **amezalpat** comes from the MORPHEUS-LIVER study (NCT04524871), which evaluated the efficacy and safety of **amezalpat** in combination with the standard-of-care checkpoint inhibitor and anti-angiogenic therapy.[5][12] The following table summarizes the key ORR findings from this trial.



| Treatment Arm                                | Overall<br>Objective<br>Response<br>Rate (ORR) | ORR in PD-L1<br>Negative<br>Tumors | ORR in<br>Patients with<br>β-catenin<br>Mutations | Disease Control Rate (DCR) in β- catenin Mutated Patients |
|----------------------------------------------|------------------------------------------------|------------------------------------|---------------------------------------------------|-----------------------------------------------------------|
| Amezalpat +<br>Atezolizumab +<br>Bevacizumab | 30%[1][2][3][4]                                | 27%[4][12]                         | 43%[2][4]                                         | 100%[2][4]                                                |
| Atezolizumab +<br>Bevacizumab<br>(Control)   | 13.3%[1][2][3][4]                              | 7%[4][12]                          | Not Reported                                      | Not Reported                                              |

# **Mechanism of Action: A Dual Approach**

Amezalpat functions as a selective antagonist of PPAR $\alpha$ , a nuclear receptor that plays a crucial role in fatty acid oxidation (FAO).[10][13] By inhibiting PPAR $\alpha$ , amezalpat disrupts the metabolic processes that cancer cells rely on for rapid growth.[10][13] Furthermore, this inhibition modulates the tumor microenvironment by affecting immunosuppressive cells and angiogenesis, thereby enhancing the anti-tumor immune response.[1][3][4][8][9][11]



## **Tumor Cell** Amezalpat Inhibits Modulates Modulates **Tumor Microenvironment Immune** PPARα **Angiogenesis** Enhances Suppression Promotes Inhibits Anti-Tumor **Fatty Acid** Oxidation (FAO) **Immunity** Supports **Tumor Growth** & Proliferation

#### Amezalpat's Dual Mechanism of Action

Click to download full resolution via product page

Amezalpat's dual mechanism of action.

# Experimental Protocol: MORPHEUS-LIVER Trial (Cohort 1)

The results are from a global, randomized, open-label, multicenter Phase 1b/2 study (NCT04524871).[5][12]



- Patient Population: First-line treatment for patients with unresectable or metastatic hepatocellular carcinoma.[3][13]
- Experimental Arm (n=40): **Amezalpat** (1200 mg) administered orally once daily on days 1-21 of each 21-day cycle, in combination with atezolizumab (1200 mg) intravenously on day 1 and bevacizumab (15 mg/kg) intravenously on day 1 of each 21-day cycle.[5][6]
- Control Arm (n=30): Atezolizumab and bevacizumab administered at the same doses and schedule as the experimental arm.[3][5]
- Primary Endpoint: Objective Response Rate (ORR).[5][12]
- Secondary Endpoints: Progression-free survival, overall survival, duration of response, and safety.[5][12]





Click to download full resolution via product page

#### MORPHEUS-LIVER trial workflow.

The safety profile of the **amezalpat** combination was found to be manageable and comparable to the control arm, with no unexpected adverse events.[4] These findings support the continued development of **amezalpat** in a pivotal Phase 3 trial.[1][13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. targetedonc.com [targetedonc.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Tempest Unveils New Survival Data for Amezalpat (TPST-1120) in Randomized First-Line HCC Study Demonstrating a Six-Month Improvement over Control Arm | Tempest Therapeutics [ir.tempesttx.com]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. Tempest Granted Fast Track Designation from the U.S. Food and Drug Administration for Amezalpat to Treat Patients with Hepatocellular Carcinoma | Tempest Therapeutics [ir.tempesttx.com]
- 9. Tempest Therapeutics Receives FDA Orphan Drug Designation for Amezalpat in Hepatocellular Carcinoma Treatment [quiverquant.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Tempest Presents New Amezalpat MOA Data Reinforcing Its Potential as Novel Cancer Treatment at the 2025 AACR Annual Meeting | Tempest Therapeutics [ir.tempesttx.com]
- 12. cancernetwork.com [cancernetwork.com]



- 13. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Amezalpat Demonstrates Superior Objective Response Rates in Advanced Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542254#comparing-objective-response-rates-with-amezalpat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com